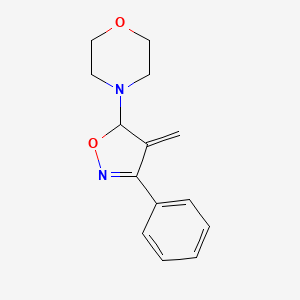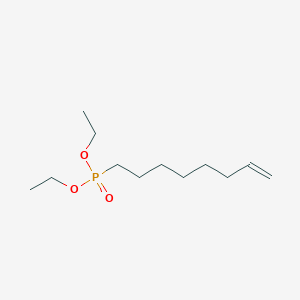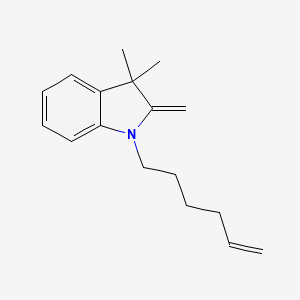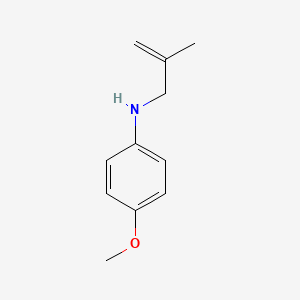
Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)- can be achieved through several synthetic routes. One common method involves the reaction of 4-methoxyaniline with 2-methyl-2-propenyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is typically carried out in an organic solvent like dichloromethane or toluene under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated systems for reagent addition, and advanced purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)- undergoes various chemical reactions, including:
Common Reagents and Conditions
Substitution: N-bromosuccinimide (NBS), halogenating agents; often in organic solvents like dichloromethane or toluene under reflux.
Major Products Formed
Oxidation: Quinones, nitroso derivatives.
Reduction: Amines, alcohols.
Substitution: Halogenated derivatives.
Scientific Research Applications
Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)- has several applications in scientific research:
Mechanism of Action
The mechanism of action of Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)- involves its interaction with specific molecular targets and pathways. It can act as an enzyme inhibitor by binding to the active site of enzymes, thereby preventing substrate binding and subsequent catalytic activity . Additionally, its structural features allow it to participate in various biochemical pathways, influencing cellular processes and metabolic functions .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-2-methyl-: Similar structure but with a methyl group at the 2-position instead of the N-(2-methyl-2-propenyl) group.
Benzenamine, 4-methoxy-N-methyl-: Contains an N-methyl group instead of the N-(2-methyl-2-propenyl) group.
Uniqueness
Benzenamine, 4-methoxy-N-(2-methyl-2-propenyl)- is unique due to the presence of the N-(2-methyl-2-propenyl) group, which imparts distinct chemical and biological properties. This structural feature allows for specific interactions with molecular targets, making it valuable in various applications .
Properties
CAS No. |
139944-57-3 |
|---|---|
Molecular Formula |
C11H15NO |
Molecular Weight |
177.24 g/mol |
IUPAC Name |
4-methoxy-N-(2-methylprop-2-enyl)aniline |
InChI |
InChI=1S/C11H15NO/c1-9(2)8-12-10-4-6-11(13-3)7-5-10/h4-7,12H,1,8H2,2-3H3 |
InChI Key |
ANWUMVRRRTVBFA-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)CNC1=CC=C(C=C1)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


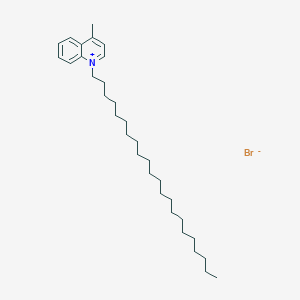
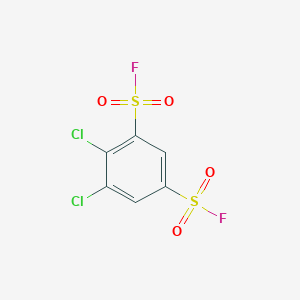
phosphanium perchlorate](/img/structure/B14287841.png)
![1-[4-(2-Chloroethyl)piperazin-1-yl]-2-(dimethylamino)ethanone;hydrochloride](/img/structure/B14287844.png)
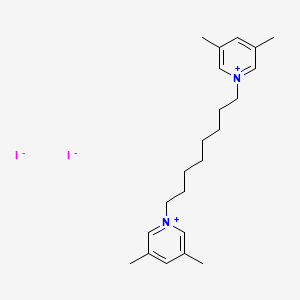
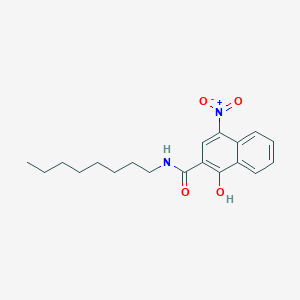
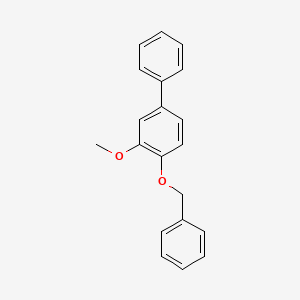
![2-[Chloro(difluoro)methyl]-2,5,5-trifluorofuran](/img/structure/B14287890.png)
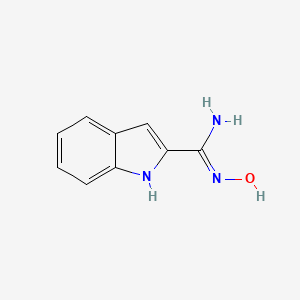
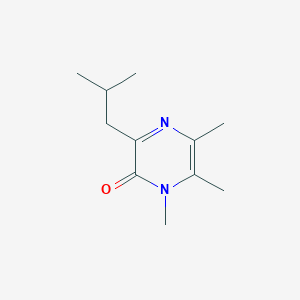
![3,4-Bis{phenyl[(trimethylsilyl)oxy]methyl}thiolane-2,5-dione](/img/structure/B14287909.png)
